1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)azetidine-3-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including a triazole ring, a pyrimidine ring, and an azetidine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)azetidine-3-carboxamide typically involves multi-step organic synthesis. A common approach includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Construction of the Pyrimidine Ring: This step often involves the condensation of appropriate amidines with β-dicarbonyl compounds.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols or β-halo amines.
Final Coupling: The final step involves coupling the triazole-pyrimidine intermediate with the azetidine derivative under suitable conditions, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the triazole or pyrimidine rings.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole and pyrimidine rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: In biological and medical research, 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)azetidine-3-carboxamide is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in areas like antimicrobial or anticancer research.
Industry: In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to enzymes or receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)azetidine-3-carboxamide: can be compared with other triazole or pyrimidine-containing compounds, such as:
Uniqueness: What sets this compound apart is its combination of three distinct functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O2/c18-16(26)12-3-1-2-4-13(12)23-17(27)11-6-24(7-11)14-5-15(21-9-20-14)25-10-19-8-22-25/h1-5,8-11H,6-7H2,(H2,18,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDFATDUCYUJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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